molecular formula C5H4O2 B129913 3-Furaldehyde CAS No. 498-60-2

3-Furaldehyde

Cat. No. B129913
CAS RN: 498-60-2
M. Wt: 96.08 g/mol
InChI Key: AZVSIHIBYRHSLB-UHFFFAOYSA-N
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Description

3-Furaldehyde, also known as furfural, is an organic compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. It is a heterocyclic aldehyde, with a furan ring bearing an aldehyde group. This compound is of significant interest due to its applications in various chemical syntheses and its role as a precursor to other furan derivatives.

Synthesis Analysis

The synthesis of 3-furaldehyde derivatives has been explored in several studies. For instance, a novel series of tetra-substituted furan[3,2-b]pyrroles was synthesized from a simple furaldehyde, showcasing the versatility of 3-furaldehyde as a starting material for complex organic compounds . Additionally, 5-pyridyl- and 5-aryl-2-furaldehydes were prepared from furaldehyde diethyl acetal through a multi-step process involving palladium-catalyzed cross-coupling with triorganozincates . A general approach to 5-substitution of 3-furaldehydes was also reported, demonstrating the conversion of 3-furaldehyde into various disubstituted furans .

Molecular Structure Analysis

The molecular structure of 3-furaldehyde has been studied using various spectroscopic methods. For example, the structural and spectral studies of nickel(II), copper(II), and cadmium(II) complexes of 3-furaldehyde thiosemicarbazone revealed how the metal ions coordinate with the sulfur atom and the azomethine nitrogen atom of the ligand . In another study, the photoisomerization and photochemistry of matrix-isolated 3-furaldehyde were investigated, identifying two conformers with trans and cis orientations of the O=C-C=C dihedral angle .

Chemical Reactions Analysis

3-Furaldehyde participates in a variety of chemical reactions. It has been used in the synthesis of 3,5-bis(acrylaldehyde) BODIPY, which exhibited selective detection of cysteine and homocysteine in living cells . Reactions with hippuric acid led to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various furan-2-carboxaldehyde derivatives being discussed . The photochemical reaction of aldehydes with furans resulted in the synthesis of substituted oxetanes, highlighting the reactivity of 3-furaldehyde under photochemical conditions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-furaldehyde are influenced by its aldehyde group and furan ring. Its thermal decomposition mechanisms were elucidated in a study where furfural underwent unimolecular decomposition to furan and CO at high temperatures . The reactivity of 3-furaldehyde with 4-hydroxy-5-methyl-3(2H)-furanone was reinvestigated, leading to the isolation of novel compounds and providing insights into the Maillard reaction . These studies contribute to a deeper understanding of the stability, reactivity, and decomposition pathways of 3-furaldehyde and its derivatives.

Scientific Research Applications

Photochemistry and Conformation Studies

3-Furaldehyde (3FA) has been a subject of interest in photochemistry, specifically in studies of photoisomerization. Research conducted by Kuş, Reva, and Fausto (2010) explored the photoisomerization and photochemistry of 3FA isolated in an argon matrix. Their study provided insights into the molecule's conformers and their relative stabilities, as well as the effects of UV irradiation, which led to partial isomerization and decarbonylation of the compound (Kuş, Reva, & Fausto, 2010).

Applications in Honey Analysis

3-Furaldehyde has been identified as a component in honey. Spano et al. (2009) developed a direct RP-HPLC method for determining various furanic aldehydes and acids, including 3-furaldehyde, in honey. This method facilitates the analysis of honey samples of different ages, botanical, and geographical origins (Spano et al., 2009).

Catalytic Oxidation Studies

Carlini et al. (2005) investigated the selective oxidation of 5-hydroxymethyl-2-furaldehyde (HMF) to furan-2,5-dicarboxaldehyde, considering different conditions and catalysts. This research is significant for understanding the oxidation processes of furanic compounds, including derivatives of 3-furaldehyde (Carlini et al., 2005).

Structural and Spectral Studies

The structural and spectral properties of compounds derived from 3-furaldehyde have been a topic of interest. Jouad et al. (2002) studied thiosemicarbazones derived from 3-furaldehyde, analyzing their structures and spectral characteristics. This research provides valuable information on the chemical properties and potential applications of 3-furaldehyde derivatives (Jouad et al., 2002).

Synthesis and Chemical Reactions

Gauthier et al. (2002) explored the synthesis of 5-pyridyl-2-furaldehydes using a palladium-catalyzed cross-coupling procedure. This study contributes to the development of synthetic methods involving 3-furaldehyde and its derivatives (Gauthier et al., 2002).

Gas Adsorption and Organic Vapor Applications

Li et al. (2016) demonstrated the use of furfural, including 3-furaldehyde, in the synthesis of microporous polyaminals. These materials show promise in the adsorption of gases and toxic organic vapors, highlighting an industrial application of 3-furaldehyde (Li et al., 2016).

Substitution and Transformation Studies

Lee et al. (1992) reported on the conversion of 3-furaldehyde into various substituted furans, contributing to the understanding of furan chemistry and potential applications in synthesis and industrial processes (Lee et al., 1992).

Safety And Hazards

3-Furaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .

properties

IUPAC Name

furan-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSIHIBYRHSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40198076
Record name 3-Furaldehyde
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Molecular Weight

96.08 g/mol
Source PubChem
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Physical Description

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS]
Record name 3-Furaldehyde
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Vapor Pressure

5.33 [mmHg]
Record name 3-Furaldehyde
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Product Name

3-Furaldehyde

CAS RN

498-60-2
Record name 3-Furancarboxaldehyde
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Record name 3-Furaldehyde
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Record name 3-Furaldehyde
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Record name 3-FURANCARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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